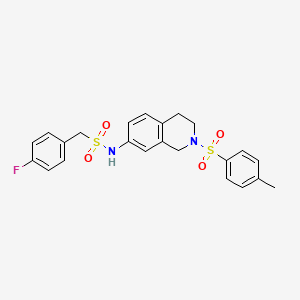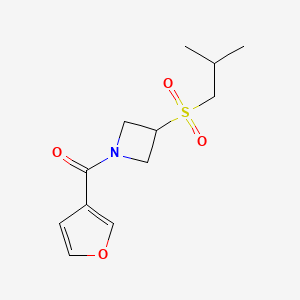
Furan-3-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furan-3-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been extensively studied for its biochemical and physiological effects. The purpose of
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Furan derivatives, including structures similar to furan-3-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone, are significant in synthetic chemistry due to their versatility in forming complex molecules. For example, furan-2-yl(phenyl)methanol derivatives are used in aza-Piancatelli rearrangements and Michael reactions to synthesize complex heterocycles such as 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives, highlighting the utility of furan derivatives in constructing pharmacologically relevant structures (Reddy et al., 2012, RSC Advances). Similarly, ethyl 3-(4,5,6,7-tetrahydroindol-2-yl)propynoate, when treated with dichlorodicyanobenzoquinone (DDQ), affords furan-2-one–4,5,6,7-tetrahydroindole–cyclobutene sequence in a concise yield, showcasing the furan ring's role in facilitating complex molecular transformations (Sobenina et al., 2011, Tetrahedron).
Biological Activities
Furan derivatives have been investigated for various biological activities. A study on furan-2-yl(phenyl)methanone derivatives revealed their potential as in vitro protein tyrosine kinase inhibitors, with some derivatives showing comparable or superior activity to genistein, a known inhibitor. This suggests the potential of furan derivatives in therapeutic applications targeting protein tyrosine kinases (Zheng et al., 2011, Molecules). Additionally, furan-2-yl(phenyl)methanones have been synthesized and evaluated for their inhibitory effects on vascular smooth muscle cell (VSMC) proliferation, indicating the relevance of furan derivatives in cardiovascular disease research (Li Qing-shan, 2011, Chinese Journal of Medicinal Chemistry).
Eigenschaften
IUPAC Name |
furan-3-yl-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-9(2)8-18(15,16)11-5-13(6-11)12(14)10-3-4-17-7-10/h3-4,7,9,11H,5-6,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBILSCOYFFBBGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=COC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-3-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

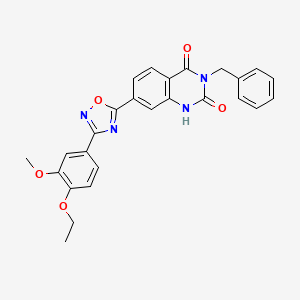
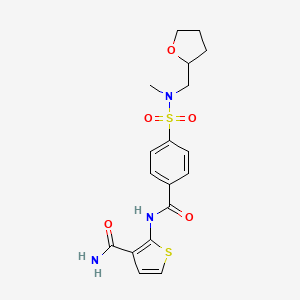
![2-(benzo[d]isoxazol-3-yl)-N-(3-(2-phenylthiazol-4-yl)phenyl)acetamide](/img/structure/B2392235.png)
![N-(benzo[d]thiazol-2-yl)-2-((4-(4-bromophenyl)-5-((2-(4-methoxyphenyl)acetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2392238.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2392241.png)
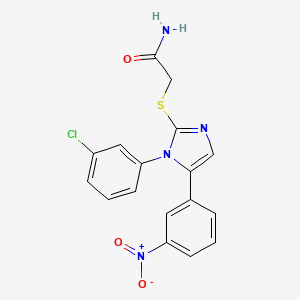
![N-(1-cyanocyclobutyl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2392245.png)
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2392248.png)
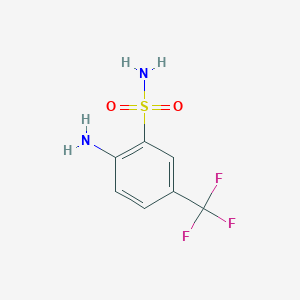
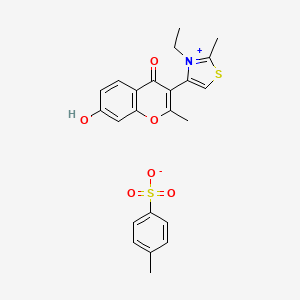
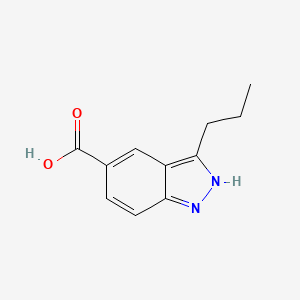
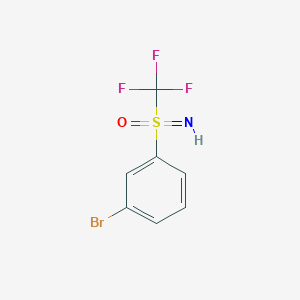
![1'-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2392253.png)
